molecular formula C20H17NO3S2 B14084850 N-Phenyl-2,2-bis(phenylsulfinyl)acetamide CAS No. 100749-49-3

N-Phenyl-2,2-bis(phenylsulfinyl)acetamide

Cat. No.: B14084850
CAS No.: 100749-49-3
M. Wt: 383.5 g/mol
InChI Key: CWWKIEDSSPWGRY-UHFFFAOYSA-N
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Description

Acetamide, N-phenyl-2,2-bis(phenylsulfinyl)- is a complex organic compound with a unique structure that includes both acetamide and phenylsulfinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-phenyl-2,2-bis(phenylsulfinyl)- typically involves the reaction of acetamide with phenylsulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity Acetamide, N-phenyl-2,2-bis(phenylsulfinyl)- on a large scale.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-phenyl-2,2-bis(phenylsulfinyl)- undergoes various types of chemical reactions, including:

    Oxidation: The phenylsulfinyl groups can be further oxidized to sulfone groups using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of sulfide derivatives

    Substitution: Formation of various substituted acetamide derivatives

Scientific Research Applications

Acetamide, N-phenyl-2,2-bis(phenylsulfinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Acetamide, N-phenyl-2,2-bis(phenylsulfinyl)- involves its interaction with specific molecular targets and pathways. The phenylsulfinyl groups can interact with various enzymes and proteins, potentially inhibiting their activity. The acetamide group may also play a role in modulating the compound’s biological activity by interacting with cellular receptors and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: A simpler analog with only an acetamide group attached to a phenyl ring.

    N-Phenylacetamide: Another analog with a similar structure but lacking the phenylsulfinyl groups.

    Phenylsulfinylacetamide: A compound with a similar structure but only one phenylsulfinyl group.

Uniqueness

Acetamide, N-phenyl-2,2-bis(phenylsulfinyl)- is unique due to the presence of two phenylsulfinyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications.

Properties

CAS No.

100749-49-3

Molecular Formula

C20H17NO3S2

Molecular Weight

383.5 g/mol

IUPAC Name

2,2-bis(benzenesulfinyl)-N-phenylacetamide

InChI

InChI=1S/C20H17NO3S2/c22-19(21-16-10-4-1-5-11-16)20(25(23)17-12-6-2-7-13-17)26(24)18-14-8-3-9-15-18/h1-15,20H,(H,21,22)

InChI Key

CWWKIEDSSPWGRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(S(=O)C2=CC=CC=C2)S(=O)C3=CC=CC=C3

Origin of Product

United States

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